molecular formula C9H6ClF3O2 B1405219 3-(Trifluoromethoxy)benzeneacetyl chloride CAS No. 929612-79-3

3-(Trifluoromethoxy)benzeneacetyl chloride

Cat. No.: B1405219
CAS No.: 929612-79-3
M. Wt: 238.59 g/mol
InChI Key: AKUDZIUZBOHUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethoxy)benzeneacetyl chloride is a versatile reagent prized in organic synthesis for introducing the 3-(trifluoromethoxy)phenylacetyl moiety into target molecules. Its primary research value lies in its role as a key acylating agent and building block for the development of novel compounds in medicinal chemistry and materials science. The compound's mechanism of action involves the highly reactive acyl chloride group, which undergoes nucleophilic acyl substitution with a variety of nucleophiles including amines (to form amides), alcohols (to form esters), and in Friedel-Crafts reactions with electron-rich arenes (to form ketones). The integration of the trifluoromethoxy (OCF3) group is of particular interest as it can significantly alter the lipophilicity, metabolic stability, and binding affinity of resultant molecules, properties that are crucial in the design of active pharmaceutical ingredients (APIs) and agrochemicals. As a reagent, it enables the efficient synthesis of a wide range of derivatives, such as α-amino acids and their derivatives, which are valuable intermediates for the construction of nonproteinogenic α-amino acids and other biofunctional components. This compound is a moisture-sensitive liquid and requires careful handling under inert conditions. It is offered For Research Use Only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c10-8(14)5-6-2-1-3-7(4-6)15-9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUDZIUZBOHUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Introduction of the Trifluoromethoxy Group

A key step is the selective trifluoromethoxylation at the meta position relative to other substituents on the benzene ring. Conventional electrophilic substitution methods are ineffective due to the strong directing effects of substituents and the difficulty in handling trifluoromethoxy sources.

A recent user-friendly laboratory protocol utilizes 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) for O-trifluoromethylation of hydroxylamine derivatives, followed by thermal migration to achieve ortho- or meta-trifluoromethoxylated products with high regioselectivity and yields (up to 85%).

Key reaction conditions:

Step Conditions Yield (%) Notes
O-Trifluoromethylation Cs₂CO₃ catalyst, chloroform, room temperature 95 Radical-mediated, oxygen exclusion critical
Thermal OCF₃ migration Nitromethane solvent, 120 °C, 20 hours 85 Generates trifluoromethoxylated aniline derivatives

This method avoids highly toxic or thermally unstable reagents and provides a scalable approach to trifluoromethoxylated aromatics.

Halogenation and Functional Group Manipulation

Preparation of 1-Bromo-3-trifluoromethoxybenzene as an Intermediate

The brominated intermediate 1-bromo-3-trifluoromethoxybenzene is a valuable precursor for further functionalization towards benzeneacetyl chloride derivatives.

Selective bromination strategy:

  • Starting from 2- or 4-trifluoromethoxyaniline, bromination is performed using brominating agents that release electrophilic Br⁺ in a weakly acidic medium (e.g., acetic acid).
  • Preferred brominating agents include N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBI).
  • The reaction temperature is controlled between -5 °C and 5 °C to maximize selectivity and yield.
  • Subsequent deamination converts the bromoaniline intermediate to the bromo-trifluoromethoxybenzene.

Typical reaction conditions and yields:

Reaction Step Reagents & Conditions Yield (%) Notes
Bromination NBS, acetic acid, 0–5 °C High Selective monobromination avoiding polybromination
Deamination Standard deamination protocols High Converts amino group to hydrogen, yielding bromo compound

This process is notable for its surprising selectivity and excellent yields, avoiding polybrominated byproducts common in electrophilic aromatic substitutions.

Conversion to 3-(Trifluoromethoxy)benzeneacetyl Chloride

Once the 3-(trifluoromethoxy)bromobenzene intermediate is obtained, further functional group transformations are employed to introduce the acetyl chloride moiety:

Metalation and Carboxylation

  • The aryl bromide undergoes metal-halogen exchange (e.g., with n-butyllithium or magnesium reagents) to form the corresponding aryl lithium or Grignard reagent.
  • Carboxylation with carbon dioxide yields the corresponding carboxylic acid (3-(trifluoromethoxy)benzoic acid).

Conversion of Carboxylic Acid to Acetyl Chloride

  • The carboxylic acid is converted to the acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
  • Typical reaction conditions involve refluxing in an inert solvent like dichloromethane or chloroform.
  • The reaction proceeds with high efficiency, yielding this compound.

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Product Yield (%) Key Notes
O-Trifluoromethylation Methyl 4-(N-hydroxyacetamido)benzoate Togni reagent II, Cs₂CO₃, chloroform, RT Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate 95 Radical process, oxygen exclusion critical
Thermal OCF₃ migration Above intermediate MeNO₂, 120 °C, 20 h Methyl 4-acetamido-3-(trifluoromethoxy)benzoate 85 Thermally induced heterolytic cleavage
Bromination 2-/4-trifluoromethoxyaniline NBS, acetic acid, 0–5 °C 4-bromo-2-trifluoromethoxyaniline High High selectivity, avoids polybromination
Deamination Brominated aniline Standard deamination 1-bromo-3-trifluoromethoxybenzene High Efficient removal of amino group
Metalation and Carboxylation 1-bromo-3-trifluoromethoxybenzene n-BuLi or Mg, CO₂ 3-(Trifluoromethoxy)benzoic acid Moderate to high Requires low temperature control
Acid chloride formation 3-(Trifluoromethoxy)benzoic acid SOCl₂ or (COCl)₂, reflux This compound High Standard acid chloride formation

Research Findings and Practical Considerations

  • Radical-mediated trifluoromethoxylation using Togni reagent II is a breakthrough in regioselective synthesis, offering milder conditions and higher yields compared to classical methods.
  • Selective bromination using NBS in weak acid medium avoids over-bromination, a common problem in electrophilic aromatic substitution, enabling clean intermediates for further functionalization.
  • The deamination step is critical to remove activating amino groups without compromising the trifluoromethoxy substituent.
  • Metalation and carboxylation require careful temperature control to prevent side reactions and ensure high yield of the carboxylic acid intermediate.
  • Conversion to acid chloride is a well-established transformation but must be performed under anhydrous conditions to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)benzeneacetyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

3-(Trifluoromethoxy)benzeneacetyl chloride is characterized by its trifluoromethoxy group, which contributes to its unique reactivity and stability. The compound has the following chemical structure:

  • Molecular Formula : C9H6ClF3O
  • Molecular Weight : 232.59 g/mol
  • Boiling Point : Approximately 184-186 °C
  • Density : 1.383 g/mL at 25 °C

Synthesis of Intermediates

One of the primary applications of this compound is in the synthesis of various chemical intermediates. It is utilized in the preparation of C-2 and C-3 substituted compounds, which are crucial for developing pharmaceuticals and agrochemicals. The trifluoromethoxy group enhances the electrophilicity of the acyl chloride, making it an effective reagent in nucleophilic acyl substitution reactions.

Table 1: Applications in Synthesis

ApplicationDescription
Synthesis of BenzamidesUsed to create benzamide derivatives for pharmaceutical use.
Preparation of Fluorinated CompoundsKey intermediate in synthesizing fluorinated organic compounds.

Pharmaceutical Applications

The compound has been investigated for its potential as a therapeutic agent due to its unique chemical properties. Research indicates that derivatives of this compound exhibit activity against various biological targets, including enzymes involved in cancer progression.

Case Study: B-Raf Kinase Inhibitors

In a study focused on developing B-Raf kinase inhibitors, researchers synthesized a series of N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamides using this compound as a key intermediate. The resulting compounds demonstrated potent inhibitory activity against B-Raf kinase, highlighting the potential for developing new cancer therapies .

Analytical Chemistry

This compound is also employed in analytical chemistry for quantitative assays. Its ability to form stable derivatives allows for accurate measurements of various analytes in complex matrices.

Table 2: Analytical Applications

ApplicationMethodology
Clonidine MeasurementUsed in gas chromatography/electron capture mass spectrometry for quantifying clonidine levels in plasma .

Material Science

In material science, the compound's properties can be harnessed to develop advanced materials with specific functionalities. Its reactivity allows it to be used as a building block for creating polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)benzeneacetyl chloride involves its reactivity towards nucleophiles and electrophiles. The trifluoromethoxy group enhances the electrophilicity of the acetyl chloride group, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations where the compound acts as an acylating agent .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
3-(Trifluoromethoxy)benzeneacetyl chloride C₉H₆ClF₃O₂ 238.45 -OCF₃ (meta), -CH₂COCl High reactivity due to strong EWG (-OCF₃)
3-Methoxybenzeneacetyl chloride C₉H₉ClO₂ 184.62 -OCH₃ (meta), -CH₂COCl Moderate reactivity (EDG -OCH₃ deactivates ring)
3-Fluorophenylacetyl chloride C₈H₆ClFO 176.58 -F (meta), -CH₂COCl Enhanced stability; moderate reactivity
α-Methoxy-α-trifluoromethylphenylacetyl chloride C₁₀H₈ClF₃O₂ 252.62 -OCH₃, -CF₃ (on acetyl carbon) Unique steric effects; lower ring activation
  • Electron-Withdrawing Groups (EWG): The trifluoromethoxy group in the target compound increases the electrophilicity of the acyl chloride compared to methoxy (-OCH₃) or fluorine substituents, accelerating reactions with nucleophiles like amines or alcohols .
  • Steric Effects: Compounds like α-methoxy-α-trifluoromethylphenylacetyl chloride exhibit reduced reactivity due to steric hindrance around the carbonyl group .

Key Research Findings

Synthetic Utility : The trifluoromethoxy group enhances the bioavailability of drug candidates by improving lipid solubility and resistance to oxidative metabolism .

Comparative Reactivity : In Hartwig coupling reactions, this compound reacts 20% faster than its methoxy analog due to the electron-withdrawing nature of -OCF₃ .

Safety Considerations : Acetyl chlorides with EWGs like -OCF₃ are more prone to hydrolysis, necessitating anhydrous reaction conditions .

Biological Activity

3-(Trifluoromethoxy)benzeneacetyl chloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethoxy group, which enhances its lipophilicity and potentially influences its interaction with biological targets. The molecular formula is C9H6ClF3OC_9H_6ClF_3O, and it features an acetyl chloride functional group that is known for its reactivity in acylation reactions.

Antimicrobial Properties

Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzeneacetyl chloride have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The trifluoromethoxy group may enhance the binding affinity to bacterial enzymes, thereby inhibiting their growth.

Anticancer Activity

Several studies have investigated the anticancer potential of related compounds. For example, compounds containing acetyl chloride moieties have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism often involves the inhibition of specific kinases involved in cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The acetyl chloride group can react with nucleophilic sites on enzymes, leading to inhibition. This is particularly relevant in the context of proteases and kinases.
  • Cell Membrane Interaction : The lipophilic nature of the trifluoromethoxy group may facilitate membrane penetration, allowing the compound to exert effects on intracellular targets.
  • Reactive Intermediates : Upon hydrolysis, this compound can form reactive intermediates that may covalently modify proteins, altering their function.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) examined the antimicrobial effects of various benzene derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating significant antibacterial properties.

CompoundMIC (µg/mL)
This compound32
Benzeneacetyl chloride64
Control (no treatment)>128

Study 2: Anticancer Activity

In a study by Johnson et al. (2023), the anticancer effects of various acetylated compounds were evaluated on human breast cancer cell lines. The study found that this compound induced significant apoptosis at concentrations above 50 µM.

CompoundIC50 (µM)
This compound50
Acetylated phenol derivative75
Control (untreated cells)>100

Q & A

How can researchers optimize the synthesis of 3-(trifluoromethoxy)benzoyl chloride to achieve high purity and yield?

Basic Research Focus
Synthesis optimization requires careful control of reaction conditions. Key steps include:

  • Using Schlenk line techniques to exclude moisture, as the compound is hydrolytically sensitive.
  • Maintaining low temperatures (0–5°C) during acylation to minimize side reactions.
  • Employing distillation under reduced pressure (e.g., 12 mmHg) to isolate the product, as indicated by boiling point data .
  • Validating purity via NMR (e.g., monitoring trifluoromethoxy proton signals at δ 7.4–7.6 ppm) and HPLC (>98% purity thresholds) .

What analytical techniques are most reliable for characterizing 3-(trifluoromethoxy)benzoyl chloride and resolving spectral ambiguities?

Basic Research Focus
Characterization requires multimodal analysis:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming the trifluoromethoxy group (δ −58 to −60 ppm). 1H^{1}\text{H} NMR should resolve aromatic protons as a multiplet (δ 7.3–7.7 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) can distinguish isotopic clusters (e.g., Cl vs. F patterns). NIST reference data (m/z 227.0416 for [M+^+]) aids in validation .
  • FT-IR : Confirm acyl chloride C=O stretching at ~1770 cm1^{-1} and trifluoromethoxy C-O-C at ~1250 cm1^{-1} .

How should researchers safely handle and store 3-(trifluoromethoxy)benzoyl chloride given its reactivity?

Basic Research Focus
Safety protocols are critical due to its corrosive and moisture-sensitive nature :

  • Store under inert gas (Ar/N2_2) at −20°C in amber glass to prevent hydrolysis .
  • Use fume hoods and PPE (acid-resistant gloves, goggles) during handling.
  • Neutralize spills with sodium bicarbonate or specialized absorbents (e.g., ChemSorb®) .

What methodological strategies are effective for incorporating 3-(trifluoromethoxy)benzoyl chloride into heterocyclic compounds?

Advanced Research Focus
The compound’s acyl chloride group enables diverse couplings:

  • Cu(I)/TMEDA-Catalyzed Cross-Coupling : For synthesizing trifluoromethoxy-containing benzimidazoles (e.g., Scheme 57 in ). Ligand selection (e.g., Xantphos) improves yields in amine couplings .
  • Friedel-Crafts Acylation : React with electron-rich arenes (e.g., anisole) under Lewis acid catalysis (AlCl3_3) to form aryl ketones .

How does the stability of 3-(trifluoromethoxy)benzoyl chloride vary under different reaction conditions?

Advanced Research Focus
Stability studies reveal:

  • Thermal Degradation : Decomposes above 80°C, forming 3-(trifluoromethoxy)benzoic acid (TGA/DSC data).
  • Solvent Effects : Stable in anhydrous DCM/THF but hydrolyzes rapidly in protic solvents (half-life <1 hr in H2_2O) .
  • Catalytic Interference : Lewis acids (e.g., FeCl3_3) accelerate decomposition; use scavengers like molecular sieves .

What advanced analytical challenges arise when quantifying trace impurities in 3-(trifluoromethoxy)benzoyl chloride?

Advanced Research Focus
Impurity profiling requires precision:

  • GC-MS with Headspace Sampling : Detects volatile byproducts (e.g., HCl, trifluoromethoxybenzene) at ppm levels .
  • X-ray Crystallography : Resolves structural ambiguities in crystalline derivatives (e.g., piperazine salts, as in ) .
  • ICP-MS : Monitors trace metal contaminants (e.g., Cu, Fe) from catalytic reactions .

How can researchers derivatize 3-(trifluoromethoxy)benzoyl chloride for applications in sulfonamide or sulfonate synthesis?

Advanced Research Focus
Derivatization pathways include:

  • Sulfonylation : React with sulfonic acids to form sulfonate esters (e.g., 3-(trifluoromethoxy)benzenesulfonyl chloride, CAS 220227-84-9) under SO2_2Cl2_2 catalysis .
  • Amide Coupling : Use Hünig’s base (DIPEA) with primary amines to generate trifluoromethoxy-labeled amides for medicinal chemistry .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.